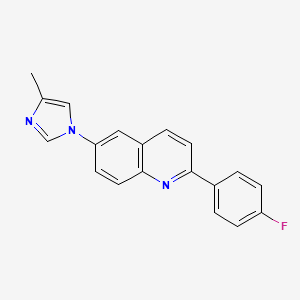
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a fluorophenyl group at the 2-position and a methylimidazolyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2-chloroquinoline under basic conditions to form the intermediate 2-(4-fluorophenyl)quinoline. This intermediate is then reacted with 4-methylimidazole in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl and methylimidazolyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinoline: Lacks the fluorine and imidazole substituents, resulting in different chemical and biological properties.
2-(4-Fluorophenyl)quinoline: Similar structure but lacks the methylimidazolyl group, affecting its reactivity and applications.
6-(4-Methylimidazol-1-yl)quinoline: Lacks the fluorophenyl group, leading to different electronic and steric effects.
Uniqueness
2-(4-Fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline is unique due to the presence of both the fluorophenyl and methylimidazolyl groups, which impart distinct electronic properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C19H14FN3 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-(4-methylimidazol-1-yl)quinoline |
InChI |
InChI=1S/C19H14FN3/c1-13-11-23(12-21-13)17-7-9-19-15(10-17)4-8-18(22-19)14-2-5-16(20)6-3-14/h2-12H,1H3 |
Clave InChI |
UGSWRWYKVORFPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C=N1)C2=CC3=C(C=C2)N=C(C=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
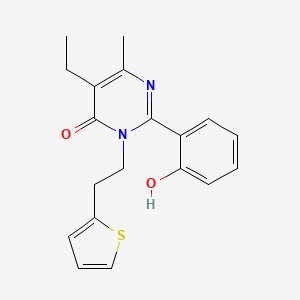
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
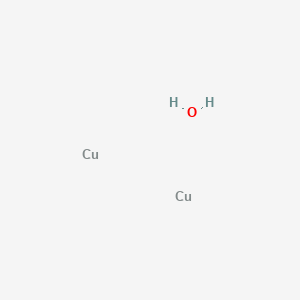
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
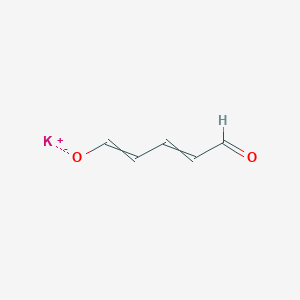
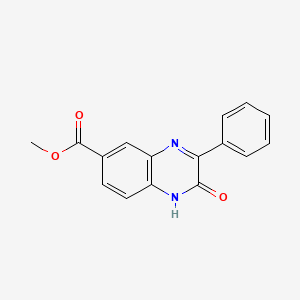
![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)
